

Biological significance of the tetrahydrofuran moiety in drug discovery

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Compound of Interest

Compound Name: 4-(Tetrahydro-furan-2-ylmethoxy)-phenylamine

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The Tetrahydrofuran Moiety: A Cornerstone of Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrahydrofuran (THF) ring, a five-membered cyclic ether, is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and clinically approved pharmaceuticals.[1][2] Its unique physicochemical properties, including polarity and the ability to act as a hydrogen bond acceptor, allow it to favorably interact with biological targets and improve the pharmacokinetic profiles of drug candidates.[3] This technical guide provides a comprehensive overview of the biological significance of the THF moiety in drug discovery, detailing its role in target binding, summarizing key quantitative data of prominent THF-containing drugs, providing detailed experimental protocols for their evaluation, and visualizing their mechanisms of action through signaling pathway diagrams. As of recent years, the U.S. Food and Drug Administration (FDA) has approved at least 13 drugs containing a THF nucleus for a variety of clinical diseases, underscoring the therapeutic importance of this structural motif.[1][4][5]

Physicochemical Properties and Pharmacokinetic Influence

The THF moiety imparts specific physicochemical characteristics that are highly advantageous in drug design. As a moderately polar and aprotic structure, it can enhance a compound's aqueous solubility and modulate its lipophilicity, which are critical parameters for optimizing absorption, distribution, metabolism, and excretion (ADME) profiles.[3] The oxygen atom in the THF ring can serve as a hydrogen bond acceptor, facilitating strong interactions with biological targets such as enzymes and receptors.[3] Furthermore, the conformational rigidity of the THF ring, compared to a linear ether, can reduce the entropic penalty upon binding to a target, potentially leading to higher affinity. The THF scaffold is often employed as a bioisostere for other cyclic structures like cyclohexane or cyclopentane, offering an avenue to fine-tune a drug's properties without compromising its biological activity.[3]

Tetrahydrofuran-Containing Drugs: A Quantitative Overview

The versatility of the THF moiety is evident in the broad range of therapeutic areas where THF-containing drugs have made a significant impact. These include antiviral, anticancer, and antifungal agents. The following tables summarize key quantitative data for a selection of these drugs.

Table 1: In Vitro Biological Activity of Selected THF-Containing Drugs

Drug	Therapeutic Area	Target	Assay	Value	Citation
Darunavir	Antiviral (HIV)	HIV-1 Protease	Enzyme Inhibition (Ki)	16 pM	[6]
Antiviral (IC50)	1.6 nM	[6]			
Compound 4a	Antiviral (HIV)	HIV-1 Protease	Enzyme Inhibition (Ki)	0.4 nM	[7]
Compound 10	Antiviral (HIV)	HIV-1 Protease	Enzyme Inhibition (Ki)	0.14 nM	[8]
Antiviral (EC50)	8 nM	[8]			
Eribulin	Anticancer	Tubulin	Growth Inhibition (IC50)	≤10 nM (in SCLC lines)	[9]
Amphidinolid e N	Anticancer	Not Specified	Cytotoxicity (IC50)	0.05 ng/mL (L1210 cells)	[10]
Cytotoxicity (IC50)	0.06 ng/mL (KB cells)	[10]			
Posaconazol e	Antifungal	Lanosterol 14α- demethylase	Antifungal Activity (MIC90)	1 µg/mL (against yeasts & molds)	[11]
Antifungal Activity (GM MIC)	0.71 µg/mL (<i>C. glabrata</i>)	[9]			
Antifungal Activity (GM MIC)	0.22 µg/mL (<i>C. krusei</i>)	[9]			

Ki: Inhibition constant; IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration; MIC90: Minimum inhibitory concentration for 90% of isolates; GM MIC: Geometric Mean Minimum Inhibitory Concentration.

Table 2: Pharmacokinetic Properties of Selected THF-Containing Drugs

Drug	Administration	Elimination Half-life (t1/2)	Volume of Distribution (Vd)	Clearance	Protein Binding	Bioavailability	Citation
Darunavir (with Ritonavir)	Oral	~15 hours	-	-	~95%	~82% (with ritonavir)	[12][13]
Eribulin	Intravenous	~40 hours	43-114 L/m ²	1.16-2.42 L/hr/m ²	49-65%	N/A	[14][15][16]
Posaconazole (oral suspension)	Oral	~35 hours	Large (suggests extensive tissue distribution)	-	>95%	8% to 47%	[17][18]

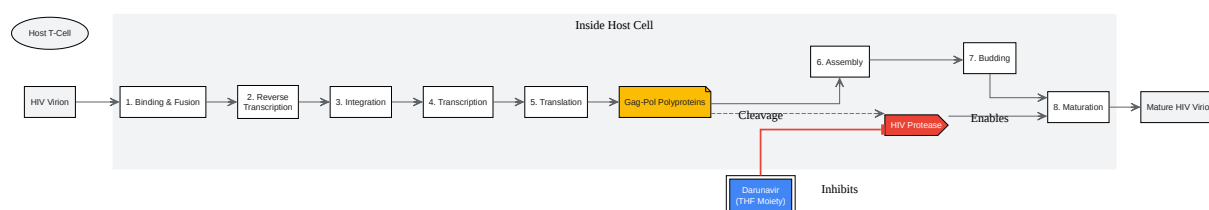
Signaling Pathways and Mechanisms of Action

The THF moiety is often integral to the pharmacophore of a drug, directly participating in the interactions that modulate a specific biological pathway. The following diagrams, rendered in DOT language, illustrate the mechanisms of action for three prominent THF-containing drugs.

HIV-1 Protease Inhibition by Darunavir

Darunavir is a potent inhibitor of HIV-1 protease, an enzyme crucial for the maturation of the virus. The bis-tetrahydrofuran (bis-THF) moiety of darunavir is a key structural feature that forms strong hydrogen bonds with the backbone of the protease's active site, particularly with

aspartate residues Asp29 and Asp30. This high-affinity binding blocks the protease from cleaving viral polyproteins, resulting in the production of immature, non-infectious virions.

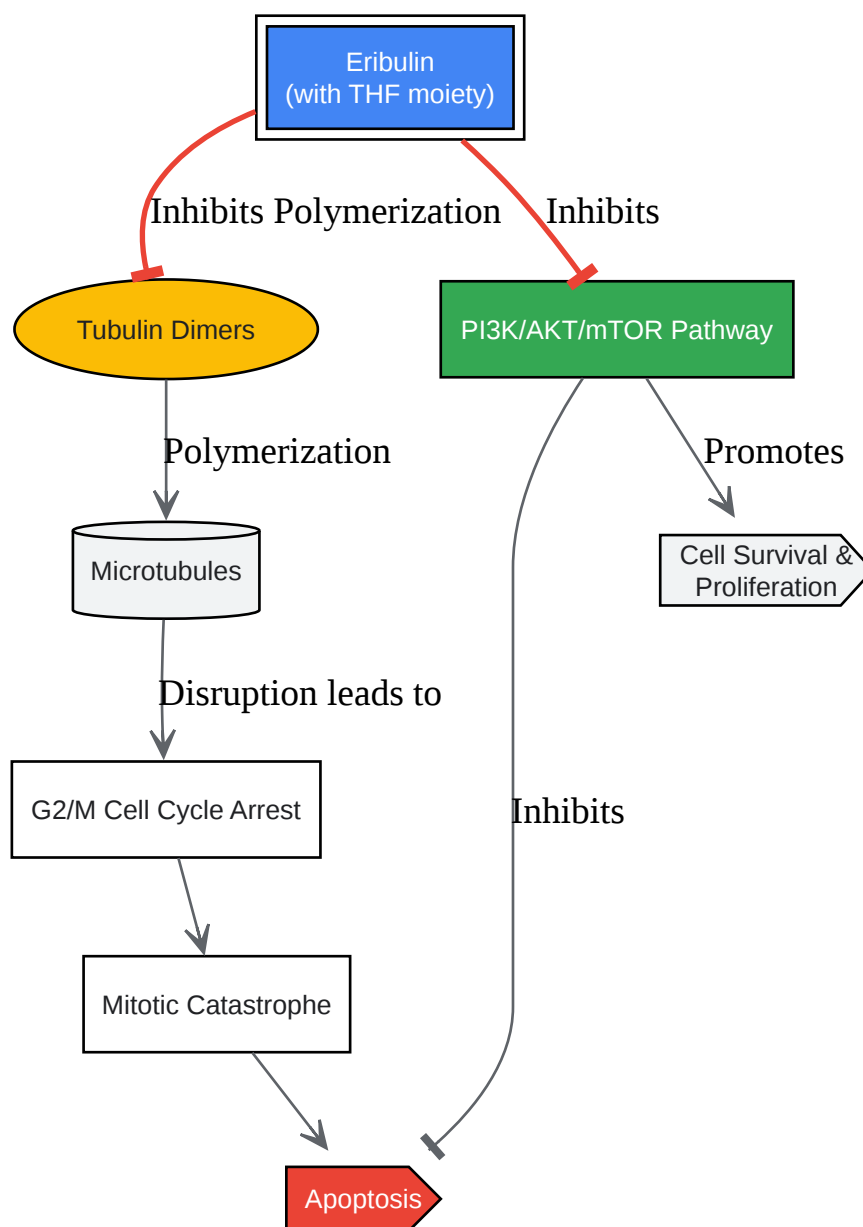


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Caption: HIV-1 lifecycle and the inhibitory action of Darunavir.

Microtubule Disruption by Eribulin

Eribulin, a synthetic analog of a marine natural product, exerts its anticancer effects by inhibiting microtubule dynamics. Unlike other microtubule-targeting agents, eribulin does not affect microtubule shortening but suppresses their growth. This leads to the sequestration of tubulin into nonproductive aggregates, G2/M cell cycle arrest, and ultimately, apoptosis through mitotic catastrophe. The complex structure of eribulin, which includes a THF moiety, is essential for its unique mechanism of action. Furthermore, eribulin has been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which is often hyperactivated in cancer and contributes to drug resistance.



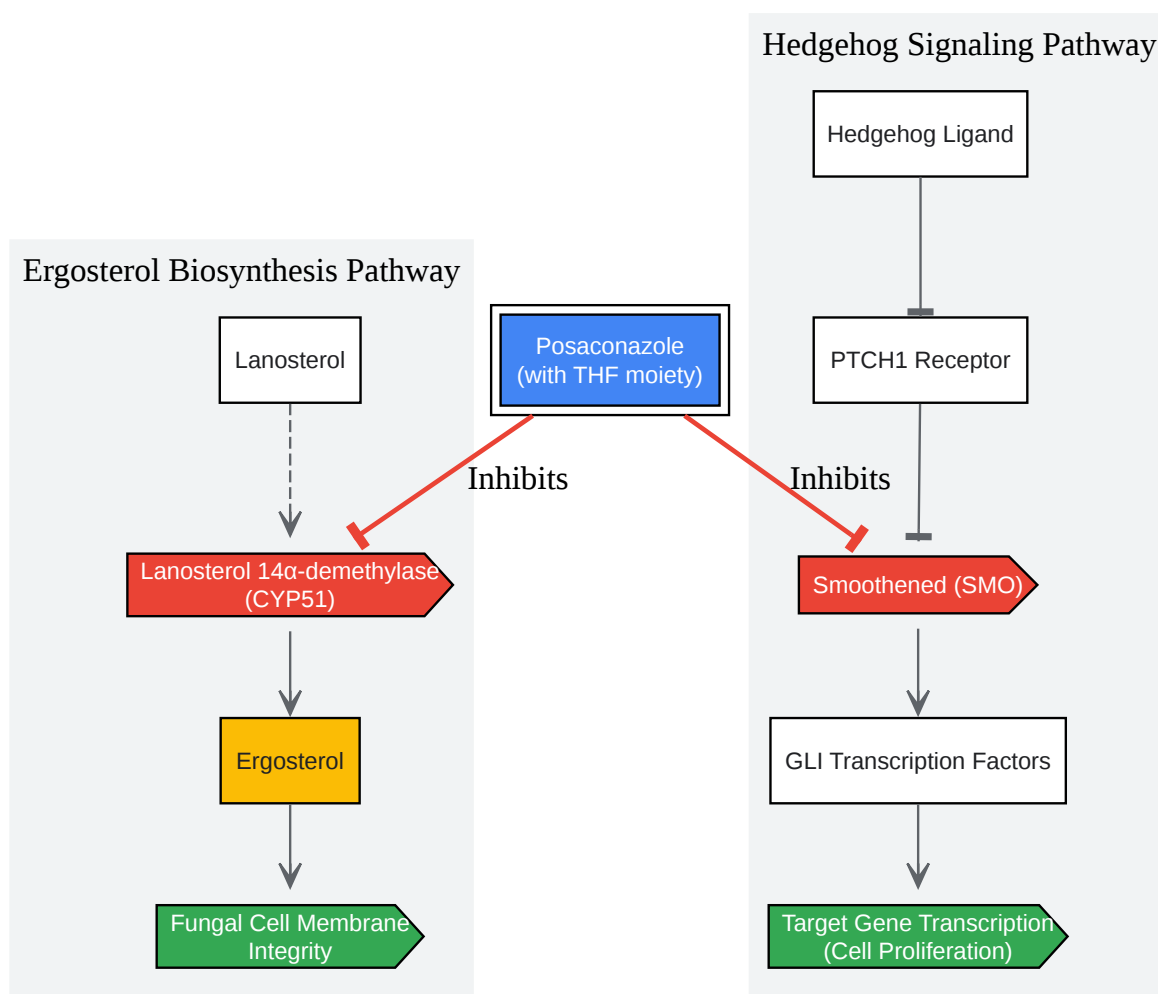
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Caption: Dual mechanism of action of Eribulin.

Fungal Ergosterol Biosynthesis and Hedgehog Pathway Inhibition by Posaconazole

Posaconazole is a broad-spectrum triazole antifungal agent. Its primary mechanism of action is the inhibition of lanosterol 14 α -demethylase (CYP51), a key enzyme in the fungal ergosterol biosynthesis pathway.[15][19] Ergosterol is an essential component of the fungal cell

membrane, analogous to cholesterol in mammalian cells.[18][20] By blocking its synthesis, posaconazole disrupts membrane integrity, leading to fungal cell death. Interestingly, posaconazole has also been shown to inhibit the Hedgehog (Hh) signaling pathway at the level of the Smoothed (SMO) receptor, a pathway implicated in certain cancers like basal cell carcinoma.[21] This dual activity highlights the potential for drug repositioning.



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